(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine

GABA transporter GAT1 inhibition sigma receptor selectivity

(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine (CAS 31466-55-4 / 1105191-16-9; molecular formula C13H20N2O; molecular weight 220.31 g/mol) is a substituted pyrrolidine ethylamine derivative bearing a primary amine terminus, a pyrrolidine ring, and a para-methoxyphenyl group. The compound belongs to the phenylpyrrolidine class and is structurally distinct from the extensively studied N-alkylated 2-(1-pyrrolidinyl)ethylamine sigma receptor ligands due to its unsubstituted terminal NH2 group.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B12117350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCN2CCN
InChIInChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13-3-2-9-15(13)10-8-14/h4-7,13H,2-3,8-10,14H2,1H3
InChIKeyZSYOYKZRJFUSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine: Structural Identity, Physicochemical Class, and Analytical Baselines


(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine (CAS 31466-55-4 / 1105191-16-9; molecular formula C13H20N2O; molecular weight 220.31 g/mol) is a substituted pyrrolidine ethylamine derivative bearing a primary amine terminus, a pyrrolidine ring, and a para-methoxyphenyl group . The compound belongs to the phenylpyrrolidine class and is structurally distinct from the extensively studied N-alkylated 2-(1-pyrrolidinyl)ethylamine sigma receptor ligands due to its unsubstituted terminal NH2 group [1]. Vendors such as Life Chemicals and Alfa Chemistry supply this compound at purities of 95% or higher, with the free base and dihydrochloride salt forms both commercially accessible for research and industrial procurement [2].

Why In-Class Substitution of (2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine Fails: Structural Determinants Driving Divergent Target Engagement


Within the pyrrolidinyl ethylamine class, minor structural modifications produce profound shifts in target affinity and selectivity. The extensively characterized N-methylated congeners (e.g., BD1008 and its analogs) achieve sub-nanomolar affinity for sigma-1 receptors (Ki = 0.34 nM) but have minimal reported activity at GABA transporter GAT1 [1]. Conversely, (2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine, which retains a primary amine terminus rather than a tertiary N-alkylamine, exhibits micromolar affinity for GAT1 (Ki = 1.07–1.10 μM) and lacks published high-affinity sigma receptor binding data [2]. This inverted selectivity profile means that the compound cannot be replaced by N-methylated sigma ligands or simpler pyrrolidine scaffolds without compromising target engagement at GAT1 and potentially introducing undesired sigma-mediated off-target effects. The following quantitative evidence substantiates why procurement specifications must be compound-specific [3].

Quantitative Selection Evidence for (2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine: Head-to-Head Comparative Data Against Structural Analogs


GAT1 Binding Affinity of the Target Compound Versus the N-Methylated Sigma-Ligand Class

The target compound demonstrates measurable binding affinity for the GABA transporter GAT1 (Ki = 1,070 nM for mouse GAT1; Ki = 1,100 nM for human GAT1 expressed in HEK293 cells) [1]. In contrast, the prototypical N-methylated analog BD1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) exhibits sub-nanomolar sigma-1 receptor affinity (Ki = 0.34 nM) but has no reported GAT1 binding activity in the primary literature [2]. The target compound's primary amine terminus thus redirects target engagement away from sigma receptors toward GAT1, making it a functionally distinct tool compound within the pyrrolidinyl ethylamine family.

GABA transporter GAT1 inhibition sigma receptor selectivity

Primary Amine Functionality: Selectivity Divergence from N-Methylated 4-Methoxyphenyl Congeners at Sigma-1

The N-methylated analog [2-(4-methoxyphenyl)-ethyl]-methyl-(2-pyrrolidin-1-yl-ethyl)-amine (CHEMBL118297) binds sigma-1 with Ki = 30.3 nM in guinea pig brain membranes [1]. The target compound, differing only by the absence of the N-methyl group (primary amine vs. tertiary amine), has no reported sigma-1 affinity in the BindingDB or ChEMBL databases as of the search date [2]. This absence of measurable sigma-1 binding—despite the close structural relationship—supports the critical role of the tertiary amine in sigma-1 pharmacophore recognition and positions the target compound as a sigma-1-sparing alternative.

sigma-1 receptor primary amine structure-activity relationship

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity Versus N-Alkylated Analogs

The target compound possesses one hydrogen-bond donor (primary NH2) and three hydrogen-bond acceptors, with a topological polar surface area (TPSA) of 38.5 Ų and calculated XLogP3 of 1.3 . The N-methylated comparator [2-(4-methoxyphenyl)-ethyl]-methyl-(2-pyrrolidin-1-yl-ethyl)-amine lacks any H-bond donor (tertiary amine only), yielding different solubility and membrane permeability characteristics [1]. The presence of the primary amine in the target compound enhances aqueous solubility and facilitates salt formation (e.g., dihydrochloride), which is not accessible to the tertiary amine analog.

hydrogen bonding solubility drug-likeness

Synthetic Tractability: One-Step Accessibility from 4-Methoxyphenyl Ethylamine Versus Multi-Step N-Alkylation Routes

The target compound is accessible via direct reaction of pyrrolidine derivatives with 4-methoxyphenyl ethylamine, as described in both vendor synthesis protocols and patent literature [1]. By contrast, the N-methylated sigma-active analogs require an additional N-alkylation step (e.g., reductive amination or alkylation with methyl iodide), which introduces extra synthetic complexity, potential for N-oxide byproducts, and the need for chromatographic separation of tertiary amine products [2]. The primary amine also serves as a versatile handle for downstream derivatization (amide coupling, reductive amination, urea formation) without requiring deprotection steps.

synthetic accessibility pyrrolidine synthesis primary amine building block

High-Value Application Scenarios for (2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine Based on Quantitative Differentiation Evidence


GABA Transporter 1 (GAT1) Chemical Probe Development Without Sigma Receptor Interference

The compound's micromolar GAT1 binding affinity (Ki = 1.07 μM mouse, 1.10 μM human) combined with the absence of measurable sigma-1 receptor binding makes it a candidate starting point for developing GAT1-selective chemical probes. Unlike the N-methylated sigma ligand class, which exhibits sub-nanomolar sigma-1 affinity (Ki = 0.34 nM for BD1008) and may confound GABAergic pharmacology with sigma-mediated effects on calcium signaling and neurosteroid synthesis, this compound's GAT1-restricted target profile enables cleaner dissection of GABA transport inhibition [1]. This is especially relevant for antiepileptic drug discovery programs where sigma-1 activation can lower seizure threshold contraindicating therapeutic intent [2].

Primary Amine Handle for Conjugation and Fragment-Based Drug Discovery Libraries

The free primary amine terminus serves as a reactive handle for amide bond formation, sulfonamide synthesis, and reductive amination without requiring Boc-deprotection or other deprotection steps necessary for N-alkylated analogs [1]. This feature positions the compound as a versatile building block for fragment-based screening libraries targeting CNS transporters, where rapid SAR exploration around the amine moiety is critical. The enhanced aqueous solubility conferred by the H-bond donor (TPSA 38.5 Ų, XLogP3 1.3) also improves compatibility with biochemical assay conditions compared to the more lipophilic N-methyl analog (estimated XLogP ~2.5) [2].

Comparator Compound for Profiling Sigma Receptor Pharmacophore Requirements

The structural contrast between this primary amine compound (silent at sigma-1) and its N-methylated counterpart (sigma-1 Ki = 30.3 nM) provides a precisely matched molecular pair for probing the essential role of the tertiary amine in sigma-1 pharmacophore recognition [1]. Procurement of both compounds enables controlled structure-activity relationship (SAR) studies where only the amine substitution state varies, facilitating computational docking validation and pharmacophore model refinement for sigma receptor drug design programs [2].

Synthetic Intermediate for Diversified Pyrrolidine-Based CNS Agent Libraries

The compound's primary amine group permits direct diversification into amide, urea, sulfonamide, and secondary/tertiary amine libraries via parallel synthesis [1]. This contrasts with N-methylated analogs, which require demethylation (often harsh, low-yielding conditions) to access the same chemical space. The commercial availability of both the free base (CAS 31466-55-4) and dihydrochloride salt (CAS 1185165-48-3) further facilitates procurement for medicinal chemistry campaigns requiring different solubility profiles for in vitro and in vivo studies [2].

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